molecular formula C11H7Cl2F3N4O B602031 N-(5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-3-yl)formamide CAS No. 270564-31-3

N-(5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-3-yl)formamide

Cat. No. B602031
M. Wt: 339.11
InChI Key:
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Description

The compound “N-(5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-3-yl)formamide” consists of a fipronil and a 3-carboxamide fragment, and is bridged with a C—C bond 1.491(3) Å formed by C3—C7 .


Synthesis Analysis

The synthesis of this compound involves the reaction of fipronil (5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-((trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile) with other reagents . Unfortunately, the exact synthesis process is not detailed in the available resources .


Molecular Structure Analysis

The bridge angle N2—C3—C7 is 122.7(2)° . The molecular structure of the compound has been analyzed using crystallographic data .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available resources .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Reaction Mechanisms and Derivatives : N-(5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-3-yl)formamide is involved in various chemical reactions, such as reactions with thionyl chloride and dimethyl formamide, leading to different derivatives like 5-chloro-N-formyl-1-phenyl-1H-pyrazole-4-carboxamide (Khutova et al., 2013). Another reaction involves its transformation to pyrazolo[3,4-d]pyrimidine, N-(1H-pyrazol-5-yl)formamide, or N-(1H-pyrazol-5-yl)formamidine derivatives (Chang et al., 2013).

  • Structural Analysis and Dynamics : X-ray crystallography has been used to analyze the molecular structures of related compounds, providing insights into the configuration and rotation barriers of the amide bond in these molecules (Salazar et al., 1993).

  • Synthesis and Characterization : The synthesis and characterization of various derivatives of this compound have been explored, including its reaction with unsaturated carbonyl compounds and the determination of the crystal structure of resulting compounds (Liu et al., 2013).

Biological Evaluation

  • Antimicrobial and Antifungal Activity : Several derivatives of N-(5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-3-yl)formamide have been synthesized and evaluated for their antibacterial and antifungal activities, with some showing significant results (Holla et al., 2006).

  • Cytotoxic Inhibitors and Antiproliferative Agents : Novel pyrazolo[3,4-d]pyrimidinone derivatives have been synthesized and evaluated as potential cytotoxic inhibitors for cancer cell lines, indicating their potential in cancer research (Rahmouni et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the available resources .

Future Directions

The future directions for the research and application of this compound are not detailed in the available resources .

properties

IUPAC Name

N-[5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazol-3-yl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2F3N4O/c12-6-1-5(11(14,15)16)2-7(13)10(6)20-8(17)3-9(19-20)18-4-21/h1-4H,17H2,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUOZQHKHYZRTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N2C(=CC(=N2)NC=O)N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-3-yl)formamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-3-yl)formamide
Reactant of Route 2
N-(5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-3-yl)formamide
Reactant of Route 3
N-(5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-3-yl)formamide
Reactant of Route 4
N-(5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-3-yl)formamide
Reactant of Route 5
Reactant of Route 5
N-(5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-3-yl)formamide
Reactant of Route 6
N-(5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-3-yl)formamide

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